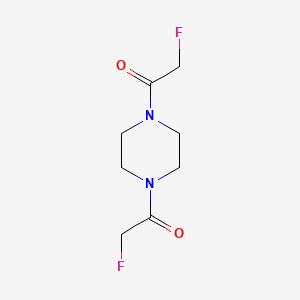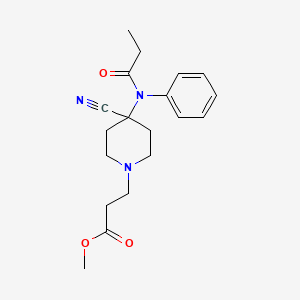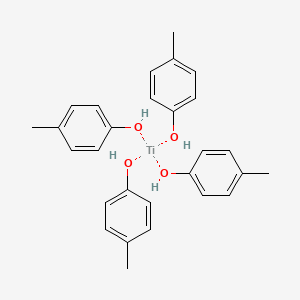![molecular formula C16H19O6- B13403591 2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono[2-(carboxymethyl)hexyl] Phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 3-(hydroxymethyl)heptanoic acid . This compound has been shown to have an inhibitory effect on insulin sensitivity in women and also inhibits the production of oxidative DNA and the activity of oxidative enzymes in urine samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono[2-(carboxymethyl)hexyl] Phthalate is synthesized through the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of Mono[2-(carboxymethyl)hexyl] Phthalate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mono[2-(carboxymethyl)hexyl] Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
Mono[2-(carboxymethyl)hexyl] Phthalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: Investigated for its effects on insulin sensitivity and oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Mono[2-(carboxymethyl)hexyl] Phthalate exerts its effects involves the inhibition of oxidative enzymes and the production of oxidative DNA . This compound interacts with molecular targets involved in oxidative stress pathways, leading to a reduction in oxidative damage and improved insulin sensitivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP): A similar phthalate ester with different alkyl chain length.
Di(2-ethylhexyl) Phthalate (DEHP): A diester of phthalic acid with two 2-ethylhexyl groups.
Mono(2-carboxymethylhexyl) Phthalate (MCMHP): A secondary metabolite of DEHP.
Uniqueness
Mono[2-(carboxymethyl)hexyl] Phthalate is unique due to its specific inhibitory effects on insulin sensitivity and oxidative stress, which are not commonly observed in other phthalate esters .
Propriétés
Formule moléculaire |
C16H19O6- |
|---|---|
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
2-[2-(carboxymethyl)hexoxycarbonyl]benzoate |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/p-1 |
Clé InChI |
CCNOZWPVQWCJFK-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



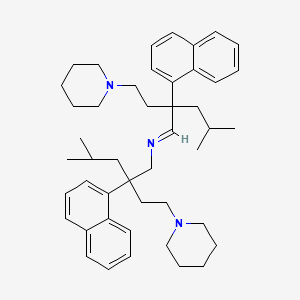
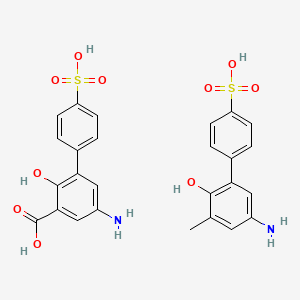
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
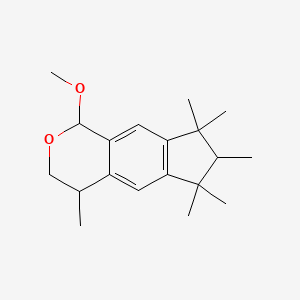
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
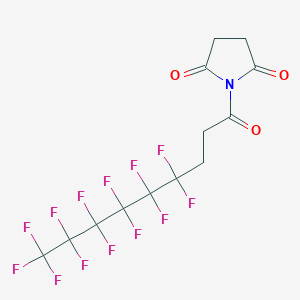
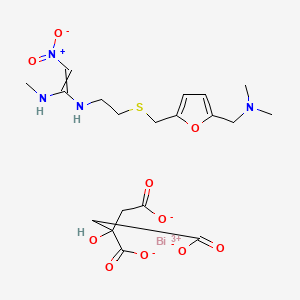
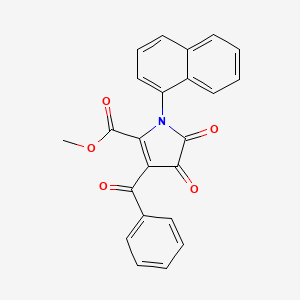
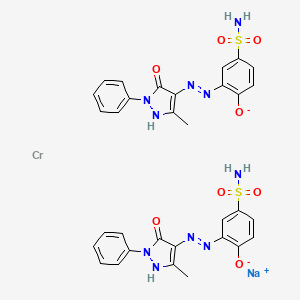
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
